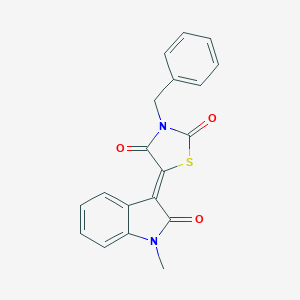![molecular formula C27H26N2O5S B406463 Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406463.png)
Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This step often involves a condensation reaction with an aldehyde or ketone.
Acetylation of the phenyl group: This can be done using acetic anhydride in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the thiazolopyrimidine core.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
This compound may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activity and mechanism of action.
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines are known to interact with enzymes or receptors, modulating their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable chemical reactivity.
Uniqueness
The unique combination of functional groups in Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C27H26N2O5S |
|---|---|
Poids moléculaire |
490.6g/mol |
Nom IUPAC |
methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-15(2)19-8-6-18(7-9-19)14-22-25(31)29-24(20-10-12-21(13-11-20)34-17(4)30)23(26(32)33-5)16(3)28-27(29)35-22/h6-15,24H,1-5H3/b22-14+ |
Clé InChI |
ZHVFSAYXWOIYAQ-HYARGMPZSA-N |
SMILES isomérique |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
SMILES canonique |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B406383.png)
![Methyl 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B406385.png)
![5-{4-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406387.png)
![5-(4-chlorophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406389.png)
![5-phenyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406391.png)
![5-{2-nitrophenyl}-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B406392.png)
![N-[4-(acetylamino)-8-fluoranthenyl]acetamide](/img/structure/B406393.png)
![2,6-Bis(4-amino-3,5-dichlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B406395.png)
![2-[(2,4,6-trichlorophenyl)amino]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B406396.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406397.png)
![methyl 2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406401.png)
![ethyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406402.png)
![Ethyl (2E)-7-methyl-2-(1-naphthylmethylene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406404.png)
